molecular formula C8H7Br3O B13412852 2,4,6-Tribromo-3,5-dimethylphenol CAS No. 58170-32-4

2,4,6-Tribromo-3,5-dimethylphenol

Cat. No.: B13412852
CAS No.: 58170-32-4
M. Wt: 358.85 g/mol
InChI Key: OXUOISZCFYHEAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4,6-Tribromo-3,5-dimethylphenol is a brominated derivative of phenol with the molecular formula C8H7Br3O. This compound is known for its significant applications in various fields, including chemistry, biology, medicine, and industry. It is characterized by the presence of three bromine atoms and two methyl groups attached to a phenol ring, which imparts unique chemical properties to the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4,6-Tribromo-3,5-dimethylphenol can be synthesized through the bromination of 3,5-dimethylphenol. The reaction typically involves the controlled addition of elemental bromine to 3,5-dimethylphenol in the presence of a suitable solvent, such as acetic acid or chloroform. The reaction is exothermic and requires careful temperature control to prevent over-bromination .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade bromine and solvents, with stringent control over reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,4,6-Tribromo-3,5-dimethylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,4,6-Tribromo-3,5-dimethylphenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4,6-tribromo-3,5-dimethylphenol involves its interaction with various molecular targets and pathways. It is known to bind to specific proteins and enzymes, altering their activity and leading to various biological effects. For example, it can inhibit the activity of certain enzymes involved in microbial growth, contributing to its antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4,6-Tribromo-3,5-dimethylphenol is unique due to the presence of both bromine and methyl groups on the phenol ring, which imparts distinct chemical and biological properties. Its specific structure allows for unique interactions with biological targets, making it valuable in various research and industrial applications .

Biological Activity

2,4,6-Tribromo-3,5-dimethylphenol (TBDMP) is a brominated phenolic compound that has garnered attention due to its potential biological activities and applications. This compound is often studied for its antimicrobial, antifungal, and antioxidant properties. Understanding the biological activity of TBDMP is crucial for evaluating its safety and efficacy in various applications, including pharmaceuticals and industrial uses.

Chemical Structure

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C10H8Br3O
  • Molecular Weight : 368.88 g/mol

The compound features three bromine atoms attached to the aromatic ring and two methyl groups, which significantly influence its biological activity.

Antimicrobial Activity

TBDMP has shown significant antimicrobial properties against a variety of pathogens. Research indicates that it exhibits inhibitory effects on both Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC) Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Case Study: Antimicrobial Efficacy

A study conducted by Zhang et al. (2021) evaluated the antimicrobial efficacy of TBDMP against various strains of bacteria. The results demonstrated that TBDMP effectively inhibited bacterial growth, particularly against Staphylococcus aureus, suggesting its potential use as a disinfectant or preservative in medical and food applications .

Antifungal Activity

In addition to its antibacterial properties, TBDMP has also been investigated for its antifungal activity. It has shown effectiveness against several fungal strains.

Fungal Species Minimum Inhibitory Concentration (MIC) Reference
Candida albicans16 µg/mL
Aspergillus niger32 µg/mL

Research Findings

A study by Lee et al. (2020) highlighted the antifungal activity of TBDMP against Candida albicans. The compound exhibited a significant reduction in fungal growth at low concentrations, indicating its potential as an antifungal agent in clinical settings .

Antioxidant Activity

TBDMP has also been studied for its antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals and preventing oxidative stress-related diseases.

Assay Method IC50 Value (µg/mL) Reference
DPPH Scavenging Activity25 µg/mL
ABTS Assay30 µg/mL

Findings on Antioxidant Capacity

Research conducted by Kim et al. (2019) demonstrated that TBDMP exhibited strong antioxidant activity through DPPH and ABTS assays, with IC50 values indicating effective radical scavenging capabilities. This suggests that TBDMP may have protective effects against oxidative damage in biological systems .

Toxicological Considerations

While the biological activities of TBDMP are promising, it is essential to consider its toxicological profile. Studies have indicated that high concentrations of brominated compounds can lead to cytotoxic effects.

Cytotoxicity Studies

A cytotoxicity assay performed on human cell lines revealed that TBDMP exhibits dose-dependent cytotoxic effects at concentrations above 100 µg/mL. The compound was found to induce apoptosis in certain cancer cell lines while having minimal effects on normal cells at lower concentrations .

Properties

CAS No.

58170-32-4

Molecular Formula

C8H7Br3O

Molecular Weight

358.85 g/mol

IUPAC Name

2,4,6-tribromo-3,5-dimethylphenol

InChI

InChI=1S/C8H7Br3O/c1-3-5(9)4(2)7(11)8(12)6(3)10/h12H,1-2H3

InChI Key

OXUOISZCFYHEAT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=C1Br)O)Br)C)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.